The provided literature primarily mentions 3-Methylnonanoic acid in the context of its synthesis and as a potential intermediate in the production of dihydrocapsaicin [].
One study investigates the effect of Allium mongolicum Regel extract on lamb meat flavor and identifies 3-Methylnonanoic acid as one of the branched-chain fatty acids (BCFAs) affected by the extract [, ]. The study highlights the potential role of 3-Methylnonanoic acid in influencing mutton flavor, suggesting its relevance to the food industry.
Another study investigates the use of structure-activity relationship read-across and transcriptomics to assess the potential developmental toxicity of various branched carboxylic acids, including 3-Methylnonanoic acid []. This research underscores the importance of understanding the potential toxicity of chemicals like 3-Methylnonanoic acid.
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